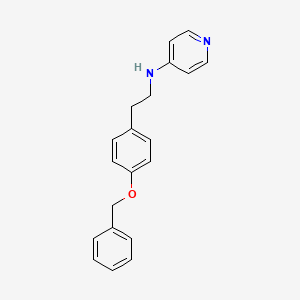

N-(4-(benzyloxy)phenethyl)pyridin-4-amine

Description

N-(4-(Benzyloxy)phenethyl)pyridin-4-amine is a synthetic small molecule characterized by a pyridin-4-amine core linked to a 4-(benzyloxy)phenethyl group. This structural motif combines aromatic and amine functionalities, which are often associated with bioactivity in medicinal chemistry. The compound has demonstrated inhibitory activity against the voltage-gated potassium channel Kv11.1 (KCNH2), with an IC50 value of 130 nM .

Properties

CAS No. |

212506-01-9 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-[2-(4-phenylmethoxyphenyl)ethyl]pyridin-4-amine |

InChI |

InChI=1S/C20H20N2O/c1-2-4-18(5-3-1)16-23-20-8-6-17(7-9-20)10-15-22-19-11-13-21-14-12-19/h1-9,11-14H,10,15-16H2,(H,21,22) |

InChI Key |

WPBRSJXCRWSAHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenethyl)pyridin-4-amine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzyloxy)phenethylamine, which is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the target compound. The reaction conditions often involve the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzyloxy)phenethyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Nitro group reduction yields corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

N-(4-(benzyloxy)phenethyl)pyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include signal transduction cascades, modulation of gene expression, or interference with cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Amine Cores

N-(Pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine

- Structure : Features a pyridin-4-amine core with a 4-(trifluoromethyl)phenyl group.

- Activity: No specific IC50 reported, but the trifluoromethyl group may enhance metabolic stability compared to the benzyloxy group in the target compound .

4-(Benzyloxy)pyridin-2-amine Derivatives

- Structure : Pyridin-2-amine core with a 4-benzyloxy substituent.

- Key Difference : The amine group at position 2 (vs. position 4) alters electronic properties and binding interactions. Activity data are unavailable, but positional isomerism likely affects target selectivity .

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

- Structure : Pyrimidin-4-amine core with benzyl, 4-nitrophenyl, and phenyl groups.

- Activity: Not reported, but the nitro group may reduce bioavailability due to increased polarity .

Compounds with Benzyloxy/Aromatic Substitutents

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide Derivatives (6a–j)

- Structure: Azetidinone core with a 4-benzyloxybenzamide group.

- Activity: Anti-tubercular (IC50 <1 µg/mL against M. tuberculosis). Non-cytotoxic to HeLa cells, suggesting favorable safety profiles .

- Comparison: The azetidinone core diverges significantly from the pyridine core of the target compound, leading to different biological targets (anti-infective vs. ion channel modulation).

N-(4-(Benzyloxy)benzyl)-4-Aminoquinolines

Kv11.1 Potassium Channel Inhibitors

The target compound’s IC50 of 130 nM against Kv11.1 is less potent than MK-499 (IC50 = 34 nM) but more potent than MDL-74156 (IC50 = 5230 nM) . The benzyloxy-phenethyl group may balance lipophilicity and steric bulk, offering a middle ground between highly potent (e.g., MK-499) and less active inhibitors.

Data Table: Key Comparisons

Biological Activity

N-(4-(benzyloxy)phenethyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a benzyloxy group and a phenethylamine moiety. The synthesis typically involves the reaction of 4-benzylphenol derivatives with pyridine derivatives under appropriate conditions to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with different biological targets:

- Antimycobacterial Activity : A study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), demonstrating minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. This suggests potential as a new therapeutic agent for tuberculosis treatment .

- Lysine-Specific Demethylase 1 (LSD1) Inhibition : Research indicates that derivatives of this compound can inhibit LSD1, an enzyme implicated in cancer progression. One derivative showed an IC50 value of 4 μM, indicating significant potency against cancer cell migration .

- Opioid Receptor Interaction : The compound is also studied for its interaction with opioid receptors, particularly the mu-opioid receptor, which is crucial for pain management. Its ability to mimic endogenous opioids suggests potential applications in analgesia.

The mechanisms through which this compound exerts its effects are multifaceted:

- Opioid Receptor Agonism : By binding to opioid receptors, it may inhibit neurotransmitter release, leading to analgesic effects.

- Enzyme Inhibition : As an LSD1 inhibitor, it may affect epigenetic regulation in cancer cells, potentially reversing tumorigenic processes.

- Antimycobacterial Mechanism : The exact mechanism against Mtb is still under investigation but may involve disruption of bacterial cell wall synthesis or metabolic pathways.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.